molecular formula C5H13N3O2S B13320407 2-Methanesulfonamido-2-methylpropanimidamide

2-Methanesulfonamido-2-methylpropanimidamide

Cat. No.: B13320407
M. Wt: 179.24 g/mol
InChI Key: YPKSJCDLSTZEGJ-UHFFFAOYSA-N
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Description

2-Methanesulfonamido-2-methylpropanimidamide is a chemical compound with the molecular formula C7H17N3O4S It is known for its unique structure, which includes a methanesulfonamido group and a methylpropanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonamido-2-methylpropanimidamide typically involves the reaction of 2-methylpropanimidamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-methylpropanimidamide+methanesulfonyl chlorideThis compound\text{2-methylpropanimidamide} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 2-methylpropanimidamide+methanesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonamido-2-methylpropanimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine.

    Substitution: The methanesulfonamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methanesulfonamido-2-methylpropanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methanesulfonamido-2-methylpropanimidamide involves its interaction with specific molecular targets. The methanesulfonamido group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methanesulfonamido-2-methylpropanamide
  • 2-Methanesulfonamido-2-methylpropanenitrile
  • 2-Methanesulfonamido-2-methylpropanol

Uniqueness

2-Methanesulfonamido-2-methylpropanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specialized applications.

Properties

Molecular Formula

C5H13N3O2S

Molecular Weight

179.24 g/mol

IUPAC Name

2-(methanesulfonamido)-2-methylpropanimidamide

InChI

InChI=1S/C5H13N3O2S/c1-5(2,4(6)7)8-11(3,9)10/h8H,1-3H3,(H3,6,7)

InChI Key

YPKSJCDLSTZEGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=N)N)NS(=O)(=O)C

Origin of Product

United States

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